molecular formula C9H7F3O2 B035147 4-Methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 106312-36-1

4-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B035147
CAS No.: 106312-36-1
M. Wt: 204.15 g/mol
InChI Key: BVPVUMRIGHMFNV-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde are effective in enhancing solid-phase organic synthesis, offering high purity products (Swayze, 1997).

  • A study on the regioselective functionalization of 1,3-bis(trifluoromethyl)benzene led to the production of various compounds with diverse functionalities, indicating the potential for chemical synthesis (Dmowski & Piasecka-Maciejewska, 1998).

  • Root cultures of swallow root (Decalepis hamiltonii) produce 2-hydroxy-4-methoxy benzaldehyde, a unique flavor compound, with maximum content after 45 days of growth, highlighting its biological production and potential applications in flavor science (Giridhar, Rajasekaran, & Ravishankar, 2005).

  • The oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid leads to the formation of corresponding carboxylic acids, suggesting applications in chemical synthesis and reaction mechanisms (Malik, Asghar, & Mansoor, 2016).

  • A developed HPLC method accurately determines 4,5-Dihydroxy-2-Methoxy-Benzaldehyde in Coprinus comatus fermentation broth, underlining its significance in fermentation research and novel compound exploration (Zhang Ke-chang, 2007).

  • Comparative analysis of molecular structure, vibrational spectra, and thermodynamic properties of 3-hydroxy-4methoxy-benzaldehyde and 4-hydroxy-3-methoxy-benzaldehyde has been conducted, demonstrating their relevance in materials science and spectroscopy (Yadav, Sharma, & Kumar, 2018).

  • MHBA (3-methoxy-4-hydroxy-benzaldehyde) is identified as an efficient molecular nonlinear optical crystal, indicating its potential in optical and materials applications (Venkataramanan, Uchil, & Bhat, 1994).

Safety and Hazards

4-Methoxy-2-(trifluoromethyl)benzaldehyde can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPVUMRIGHMFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380849
Record name 4-methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106312-36-1
Record name 4-methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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